4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone
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Overview
Description
4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone is a chemical compound with the molecular formula C18H32O and a molecular weight of 264.45 g/mol . It is characterized by its unique structure, which includes two cyclohexane rings connected by an ethyl chain, with one of the cyclohexane rings substituted with a butyl group in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone typically involves the reaction of trans-4-butylcyclohexyl ethyl ketone with cyclohexanone under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and isolation of the final product to ensure its quality and purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: A similar compound with a different functional group (acetate) and similar structural features.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, trans-: Another related compound with an acetate group and similar cyclohexane structure.
Uniqueness
4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone is unique due to its specific substitution pattern and the presence of both cyclohexane and butyl groups in the trans configuration. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H32O |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-[2-(4-butylcyclohexyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C18H32O/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19)14-12-17/h15-17H,2-14H2,1H3 |
InChI Key |
VEAAQOBXWIZSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)CCC2CCC(=O)CC2 |
Origin of Product |
United States |
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